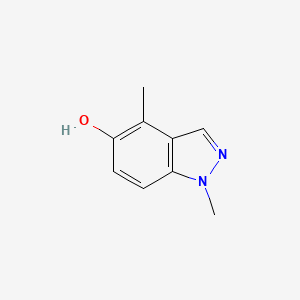

1,4-Dimethyl-1H-indazol-5-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H10N2O |

|---|---|

Molecular Weight |

162.19 g/mol |

IUPAC Name |

1,4-dimethylindazol-5-ol |

InChI |

InChI=1S/C9H10N2O/c1-6-7-5-10-11(2)8(7)3-4-9(6)12/h3-5,12H,1-2H3 |

InChI Key |

ABGFJPYVNBOKBK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC2=C1C=NN2C)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,4 Dimethyl 1h Indazol 5 Ol and Its Analogs

Retrosynthetic Strategies and Key Intermediates for 1,4-Dimethyl-1H-indazol-5-ol

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the analysis reveals several potential disconnections and key intermediates.

A primary disconnection strategy involves the sequential removal of the methyl groups and the formation of the indazole ring. This suggests the following key transformations in the forward synthesis:

N1-Methylation: The final step could be the methylation of the N1 position of the indazole ring.

C4-Methylation: Introduction of the methyl group at the C4 position.

Indazole Ring Formation: The construction of the core indazole scaffold.

Based on this, the key intermediates in the synthesis of this compound would be:

1-Methyl-1H-indazol-5-ol: An immediate precursor that requires selective C4-methylation.

4-Methyl-1H-indazol-5-ol: An intermediate that needs N1-methylation.

1H-Indazol-5-ol: A fundamental building block for subsequent methylations. chemicalbook.com

Substituted Phenylhydrazines and Carbonyl Compounds: These are the foundational starting materials for constructing the indazole ring through cyclization reactions. For instance, a substituted 2-methyl-4-methoxyphenylhydrazine could react with a suitable one-carbon electrophile.

A plausible retrosynthetic pathway is illustrated below:

Figure 1: Retrosynthetic Analysis of this compound

graph TD

A[this compound] -->|N1-Methylation Disconnection| B(4-Methyl-1H-indazol-5-ol);

B -->|C4-Functionalization Disconnection| C(1H-Indazol-5-ol);

C -->|Indazole Ring Formation| D{Substituted Phenylhydrazine + Carbonyl Source};

Indazole Ring Formation: Cyclization and Annulation Protocols

The formation of the indazole ring is a critical step in the synthesis of this compound and its analogs. Various cyclization and annulation protocols have been developed, which can be broadly categorized into metal-catalyzed and metal-free approaches, as well as multi-component reactions. bohrium.combenthamdirect.com

Metal-Catalyzed Synthesis: Transition metals play a significant role in modern organic synthesis, and the construction of the indazole nucleus is no exception. bohrium.comresearchgate.net Palladium, rhodium, and copper are commonly employed catalysts. nih.gov For example, rhodium(III)-catalyzed C–H bond activation and intramolecular cascade annulation of ethyl benzimidates and nitrosobenzenes provide an efficient route to 1H-indazoles. nih.gov Similarly, palladium-catalyzed reactions are used in the synthesis of 2H-indazoles. researchgate.netresearchgate.net Copper-catalyzed methods, such as the reaction of 2-bromobenzaldehydes with primary amines and sodium azide, offer a one-pot synthesis of 2H-indazoles. organic-chemistry.org

Metal-Free Synthesis: Increasingly, metal-free approaches are being developed to avoid the cost and potential toxicity of transition metal catalysts. organic-chemistry.org These methods often rely on classical condensation reactions or modern organocatalysis. One such method involves the reaction of o-aminobenzoximes with methanesulfonyl chloride and triethylamine (B128534) under mild conditions to afford 1H-indazoles in good to excellent yields. acs.org Another metal-free approach is the intramolecular aerobic oxidative C–N coupling of aryl hydrazones using TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) as a catalyst. thieme-connect.com Furthermore, a metal-free, three-component reaction has been developed for the synthesis of pyrimido-fused indazoles. mdpi.comnih.gov

Table 1: Comparison of Metal-Catalyzed and Metal-Free Indazole Synthesis

| Feature | Metal-Catalyzed Approaches | Metal-Free Approaches |

|---|---|---|

| Catalysts | Pd, Rh, Cu, Fe researchgate.netnih.gov | TEMPO, Organocatalysts, Bases (KOH) thieme-connect.commdpi.com |

| Advantages | High efficiency, broad substrate scope, novel bond formations. nih.gov | Lower cost, reduced toxicity, simpler purification. organic-chemistry.orgacs.org |

| Disadvantages | Catalyst cost, potential metal contamination of products. | May require harsher conditions or have a more limited scope. |

| Example Reaction | Rh(III)/Cu(II)-catalyzed C-H activation/annulation. nih.gov | Cyclization of o-aminobenzoximes with MsCl/Et3N. acs.org |

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all the starting materials. nih.gov MCRs are advantageous for building molecular complexity in a time- and resource-efficient manner.

A notable example is the copper-catalyzed one-pot, three-component synthesis of 2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide. organic-chemistry.org This method demonstrates high functional group tolerance. Another approach is the ultrasound-assisted multicomponent synthesis of triazolo[1,2-a]indazole-triones, highlighting the use of green chemistry principles in heterocyclic synthesis. rsc.org One-pot three-component reactions involving N-substituted vinylindazoles have also been used to create spiropyrrolidine-indazole systems through 1,3-dipolar cycloaddition. beilstein-journals.org

Regioselective Functionalization of the Indazole Core

Once the indazole ring is formed, regioselective functionalization is necessary to introduce substituents at specific positions, such as the methyl groups in this compound. researchgate.net This can be a challenging task due to the presence of multiple reactive sites. researchgate.net

The N-alkylation of the indazole ring can lead to a mixture of N1 and N2 isomers, and achieving regioselectivity is a significant synthetic challenge. nih.govresearchgate.net The outcome of the reaction is influenced by several factors, including the substituents on the indazole ring, the nature of the alkylating agent, the base, and the solvent used. nih.govd-nb.info

Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer. nih.gov However, kinetic and thermodynamic control can lead to different product distributions. For instance, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for selective N1-alkylation for a range of substituted indazoles. nih.govd-nb.info Conversely, certain substituents, such as electron-withdrawing groups at the C7 position, can direct the alkylation to the N2 position. nih.govd-nb.info Mitsunobu conditions have also been reported to favor the formation of the N2-alkylated product. nih.gov

Computational studies, such as those employing Density Functional Theory (DFT), have provided insights into the mechanisms governing N1 versus N2 selectivity, highlighting the roles of chelation and non-covalent interactions. beilstein-journals.org

Table 2: Conditions Influencing Regioselectivity of Indazole N-Alkylation

| Condition | Favored Isomer | Rationale/Example |

|---|---|---|

| Base/Solvent | N1 | NaH in THF often provides high N1 selectivity. nih.govd-nb.info |

| Base/Solvent | N2 | K2CO3 in DMF can lead to mixtures of N1 and N2 isomers. dergipark.org.tr |

| Reaction Type | N2 | Mitsunobu reaction conditions can favor N2 alkylation. nih.gov |

| Substituents | N1 | Steric hindrance at C7 can favor N1 alkylation. |

| Substituents | N2 | Electron-withdrawing groups at C7 (e.g., NO2, CO2Me) promote N2 alkylation. nih.govd-nb.info |

The introduction of chiral centers into the indazole framework is of great interest, particularly in medicinal chemistry. Recent advances have focused on the stereoselective functionalization of the indazole core.

A significant development is the copper-hydride (CuH) catalyzed C3-selective allylation of 1H-N-(benzoyloxy)indazoles. mit.eduacs.org This method allows for the synthesis of a variety of C3-allyl-1H-indazoles with quaternary stereocenters in high yields and with excellent enantioselectivity. mit.eduacs.org DFT calculations suggest that the reaction proceeds through a six-membered Zimmerman-Traxler-type transition state, which governs the stereochemical outcome. mit.eduacs.org Such methods are crucial for accessing complex, biologically active indazole derivatives.

Strategic Introduction and Modification of the 5-Hydroxyl and 4-Methyl Groups

The synthesis of specifically substituted indazoles, such as this compound, requires precise strategies for the introduction and modification of functional groups on the benzene (B151609) ring portion of the scaffold. The literature suggests that the direct functionalization of a pre-formed indazole core, particularly for hydroxylation, can be challenging. uno.edu Consequently, advanced synthetic methodologies often rely on the construction of the indazole ring from appropriately pre-functionalized aromatic precursors.

A common and effective strategy for introducing the 5-hydroxyl group involves starting with a substituted nitroarene. For instance, the synthesis of 5-hydroxyindazole analogs can commence from 5-hydroxy-2-nitrobenzaldehyde. sci-hub.se This multi-step process typically involves:

Protection of the phenolic hydroxyl group.

Modification of the aldehyde, for example, through a Grignard addition to introduce other desired substituents.

Oxidation of the resulting alcohol.

Reduction of the nitro group to an amine and simultaneous deprotection of the phenol.

Diazotization of the newly formed amino group, followed by intramolecular cyclization to form the indazole ring system. sci-hub.se

An alternative one-pot protocol has been developed for the synthesis of 5-hydroxy 2H-indazoles, which utilizes an azo coupling reaction followed by a thionyl chloride (SOCl₂)-mediated intramolecular cyclization. researchgate.net This method starts from 3-hydroxybenzyl alcohols and diazonium salts and proceeds without the need for transition metal catalysts or protecting groups, affording yields of up to 82%. researchgate.net

The introduction of the 4-methyl group is typically achieved by selecting a starting material that already contains this substituent in the desired position. Syntheses often begin with substituted 2-methylanilines (o-toluidines). For example, a general method for preparing 1H-indazoles involves the diazotization of a 2-alkylaniline, followed by cyclization. thieme-connect.de To achieve the 4-methyl-5-hydroxy substitution pattern, a starting material like 4-methoxy-2,5-dimethylaniline (B169027) could be envisioned. The synthesis would proceed through cyclization to form the corresponding 5-methoxy-4,7-dimethyl-1H-indazole, followed by selective demethylation to yield the 5-hydroxyl group. While direct synthesis of this compound is not explicitly detailed, the synthesis of 5-methoxy-1H-indazole from 4-methoxy-2-methylaniline (B89876) has been reported with a 90% yield, illustrating the viability of this strategic approach. thieme-connect.de

The N-1 methyl group is often introduced in a separate alkylation step on the pre-formed indazole ring, a reaction for which numerous well-characterized examples exist. thieme-connect.de

Table 1: Strategic Approaches for the Introduction of 5-Hydroxyl and 4-Methyl Groups

| Target Group | Precursor Example | Key Reaction Steps | Notes |

| 5-Hydroxyl | 5-Hydroxy-2-nitrobenzaldehyde | Protection, Grignard addition, Oxidation, Reduction, Diazotization, Cyclization sci-hub.se | A multi-step sequence building the ring from a functionalized benzene. |

| 5-Hydroxyl | 3-Hydroxybenzyl alcohol | One-pot azo coupling / SOCl₂-mediated cyclization researchgate.net | A metal-free, protection-group-free method for 2H-indazoles. |

| 4-Methyl | Substituted 2-methylaniline | Diazotization, Cyclization thieme-connect.de | The methyl group is incorporated from the start via the aniline (B41778) derivative. |

| 5-Methoxy (precursor to 5-OH) | 4-Methoxy-2-methylaniline | Diazotization, Phase-transfer catalyzed cyclization thieme-connect.de | Demonstrates the synthesis of a key intermediate for the target structure. |

Green Chemistry Principles and Sustainable Synthetic Approaches in Indazole Synthesis

The growing emphasis on environmental responsibility in chemical manufacturing has spurred the development of green and sustainable methods for the synthesis of pharmacologically important heterocycles like indazoles. hilarispublisher.com These approaches aim to reduce waste, avoid hazardous substances, and improve energy efficiency, aligning with the core principles of green chemistry. benthamdirect.combohrium.com Recent advancements have focused on alternative energy sources, eco-friendly reaction media, and the use of efficient, recyclable catalysts.

Microwave and Ultrasound Irradiation: A significant shift from conventional heating methods involves the use of microwave irradiation. This technique has been successfully applied to the one-pot, two-step cyclization of hydrazones to afford indazoles in good to excellent yields. ajrconline.org The primary advantages include a dramatic reduction in reaction times and improved energy efficiency. Similarly, ultrasound irradiation has been employed as a green method to facilitate cyclocondensation reactions for the synthesis of 3-aminoindazole derivatives, providing an efficient, non-thermal energy source. repec.org

Green Solvents and Media: The replacement of volatile and hazardous organic solvents is a cornerstone of green synthesis. For indazole synthesis, several environmentally benign alternatives have been explored:

Polyethylene Glycol (PEG): PEG has been utilized as a green solvent in the copper-catalyzed, three-component synthesis of 2H-indazoles, demonstrating high efficiency. organic-chemistry.orgacs.org

Water: Water has proven to be a viable solvent for specific transformations, such as the metal-free fluorination of 2H-indazoles under ambient conditions. organic-chemistry.org

Ethanol-Water Mixtures: An ethanol-water (EtOH-H₂O) mixture has been reported as an eco-friendly medium for the synthesis of substituted 1H-indazol-3-amine derivatives. repec.org

Sustainable Catalysis: Catalyst-based approaches have been particularly effective in enhancing the efficiency and selectivity of indazole synthesis. bohrium.com Green catalytic systems focus on using non-toxic, abundant metals and developing heterogeneous catalysts that can be easily recovered and reused.

Copper Nanoparticles: Copper(I) oxide nanoparticles (Cu₂O-NP) have been used to catalyze the one-pot synthesis of 2H-indazoles under ligand-free conditions. organic-chemistry.org More advanced systems, such as copper oxide nanoparticles supported on activated carbon (CuO@C), have been developed as sustainable and recyclable heterogeneous catalysts. acs.org

Other Catalysts: Ceric (IV) ammonium (B1175870) nitrate (B79036) (CAN) has been employed as an effective catalyst in ultrasound-mediated cyclocondensation reactions. repec.org

Table 2: Comparison of Green Synthetic Methods for Indazoles

| Method | Energy Source | Solvent/Medium | Catalyst System | Key Advantages |

| Microwave-Assisted Synthesis | Microwave | Not specified | None mentioned | Highly efficient, one-pot, good to excellent yields. ajrconline.org |

| Ultrasound-Mediated Synthesis | Ultrasound | EtOH-H₂O | Ceric (IV) Ammonium Nitrate (CAN) repec.org | Eco-friendly media, efficient cyclocondensation. |

| Nanoparticle Catalysis | Conventional Heating | Polyethylene Glycol (PEG) | Copper(I) Oxide Nanoparticles (Cu₂O-NP) organic-chemistry.org | Green solvent, ligand-free conditions. |

| Supported Nanoparticle Catalysis | Conventional Heating | Polyethylene Glycol (PEG) | Copper Oxide on Activated Carbon (CuO@C) acs.org | Sustainable, recyclable heterogeneous catalyst. |

| Metal-Free Fluorination | Ambient | Water | None | Avoids metal catalysts, uses water as solvent. organic-chemistry.org |

Chemical Reactivity and Transformational Chemistry of 1,4 Dimethyl 1h Indazol 5 Ol

Electrophilic and Nucleophilic Substitution Reactions on the Indazole Framework

The benzene (B151609) portion of the indazole nucleus is activated towards electrophilic aromatic substitution by the electron-donating 5-hydroxyl group and, to a lesser extent, the 4-methyl group. The N1-methyl group and the fused pyrazole (B372694) ring also influence the electron distribution.

Electrophilic Substitution:

The hydroxyl group at C5 is a powerful ortho-, para-directing group. In 1,4-dimethyl-1H-indazol-5-ol, the positions ortho to the hydroxyl group are C4 and C6. The C4 position is already substituted with a methyl group. Therefore, electrophilic attack is strongly directed to the C6 position. The position para to the hydroxyl group, C7, is also a potential site for substitution.

Common electrophilic substitution reactions applicable to the indazole framework include halogenation, nitration, and sulfonation. ambeed.com For this compound, these reactions are expected to yield primarily 6-substituted products due to the strong directing effect of the C5-hydroxyl group.

| Reaction | Typical Reagents | Expected Major Product |

| Bromination | Br₂ in a polar solvent | 6-Bromo-1,4-dimethyl-1H-indazol-5-ol |

| Nitration | HNO₃/H₂SO₄ | 1,4-Dimethyl-6-nitro-1H-indazol-5-ol |

| Sulfonation | Fuming H₂SO₄ | 1,4-Dimethyl-5-hydroxy-1H-indazole-6-sulfonic acid |

Nucleophilic Substitution:

Nucleophilic aromatic substitution on the indazole ring is generally difficult unless the ring is activated by strong electron-withdrawing groups or contains a suitable leaving group, such as a halogen. ambeed.com For this compound, which is an electron-rich system, direct nucleophilic substitution on the carbocyclic ring is not a favored pathway. However, if a leaving group were introduced onto the ring (e.g., via initial electrophilic halogenation), subsequent nucleophilic displacement would be possible.

Derivatization Chemistry of the 5-Hydroxyl Moiety

The 5-hydroxyl group is a key site for derivatization, allowing for the introduction of a wide variety of functional groups through standard alcohol reactions. These modifications can significantly alter the molecule's physicochemical properties.

Oxidation: The phenolic hydroxyl group can be oxidized. Oxidation of hydroxyl groups on indazole rings to the corresponding carbonyl compounds is a known transformation. evitachem.com For this compound, oxidation would yield the corresponding quinone-like species, 1,4-dimethyl-1,6-dihydro-7H-indazol-5-one.

Etherification and Esterification: The hydroxyl group can readily undergo etherification and esterification reactions to produce a range of derivatives.

| Reaction Type | Reagent Example | Product Class | Conditions |

| Etherification (Williamson) | Alkyl halide (e.g., CH₃I) | 5-Alkoxy-1,4-dimethyl-1H-indazole | Base (e.g., NaH, K₂CO₃) |

| Esterification (Fischer) | Carboxylic acid (e.g., Acetic Acid) | 1,4-Dimethyl-1H-indazol-5-yl ester | Acid catalyst (e.g., H₂SO₄) |

| Esterification | Acyl chloride (e.g., Acetyl chloride) | 1,4-Dimethyl-1H-indazol-5-yl ester | Base (e.g., Pyridine, Et₃N) |

These reactions provide access to a library of compounds with modified properties, which is a common strategy in medicinal chemistry. evitachem.com

Oxidation and Reduction Pathways of the Indazole Core

The indazole ring system itself can undergo oxidation and reduction, although these reactions can sometimes lead to ring opening or loss of aromaticity depending on the conditions.

Oxidation: The indazole ring can be oxidized at the N2 position to form an N-oxide using oxidizing agents like peracids (e.g., m-CPBA). ambeed.com For this compound, this would lead to the formation of this compound 2-oxide. Stronger oxidation can lead to the degradation of the heterocyclic ring.

Reduction: The pyrazole portion of the indazole ring can be reduced under certain conditions. Catalytic hydrogenation (e.g., H₂ over Pd/C) can lead to the saturation of the pyrazole ring, yielding indoline (B122111) derivatives. ambeed.com However, the stability of the aromatic system makes this a challenging transformation that often requires forcing conditions. The specific outcome for this compound would be influenced by the choice of catalyst and reaction conditions.

Heterocyclic Annulation and Ring Expansion Reactions Involving this compound

Advanced transformations can be employed to build additional rings onto the indazole scaffold or to rearrange the core structure itself.

Heterocyclic Annulation: Annulation reactions involve the construction of a new ring fused to the existing indazole framework. For example, a [4+2] cycloaddition (Diels-Alder type) reaction could be envisioned if a diene functionality can be generated on the indazole ring, although this is not a common reaction pathway. More common are transition-metal-catalyzed annulation processes. For instance, palladium-catalyzed oxidative benzannulation has been used to construct indazoles from pyrazoles, suggesting that related strategies could be used to build further rings onto an existing indazole. nih.gov A plausible strategy for this compound could involve functionalizing the C6 and C7 positions to append a new heterocyclic ring.

Ring Expansion Reactions: Indazoles can undergo ring expansion reactions to form larger heterocyclic systems like quinazolines. d-nb.info These reactions often proceed through the cleavage of the N-N bond. For example, reaction with difluorocarbene has been shown to mediate the ring expansion of 2H-indazoles into quinazolin-4(3H)-ones by inserting a carbon atom into the N-N bond. sciengine.com Another method involves reacting indazoles with chlorodiazirines, which also proceeds via N-N bond cleavage and subsequent cyclization to yield quinazolines. d-nb.info It is conceivable that this compound could serve as a substrate for such transformations, leading to novel, larger heterocyclic structures. Brønsted acids have also been used to promote the ring expansion of indoles to quinolines, a reaction that could potentially be adapted for indazole systems. thieme-connect.comresearchgate.net

| Transformation | Typical Reagent/Catalyst | Resulting Heterocycle |

| Ring Expansion | Difluorocarbene (:CF₂) | Quinazolinone derivative |

| Ring Expansion | Chlorodiazirine | Quinazoline derivative |

| Ring Expansion | Brønsted Acid (e.g., TfOH) | Quinoline derivative (by analogy to indoles) |

Advanced Spectroscopic and Analytical Characterization of 1,4 Dimethyl 1h Indazol 5 Ol

High-Resolution Mass Spectrometry for Precise Molecular Weight and Formula Determination

High-resolution mass spectrometry (HRMS) is an essential technique for unequivocally determining the elemental composition of a compound. For 1,4-Dimethyl-1H-indazol-5-ol, HRMS would provide a highly accurate mass measurement, allowing for the confirmation of its molecular formula, C₉H₁₀N₂O. The theoretical exact mass can be calculated, and an experimental HRMS measurement would be expected to align closely with this value, thereby distinguishing it from other isobaric compounds. However, specific experimental HRMS data for this compound are not presently found in the reviewed literature.

Table 1: Theoretical Mass Spectrometry Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀N₂O |

| Monoisotopic Mass | 162.0793 g/mol |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment and Functional Group Identification

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

IR Spectroscopy: The IR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Characteristic peaks for C-H stretching of the aromatic and methyl groups would appear around 2850-3100 cm⁻¹, and C=C and C=N stretching vibrations from the aromatic system would be observed in the 1400-1650 cm⁻¹ region.

A thorough search did not yield any published experimental IR or Raman spectra specifically for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Tautomeric Studies

UV-Vis spectroscopy measures the electronic transitions within a molecule and is particularly useful for studying conjugated systems like the indazole ring. The spectrum of this compound would show absorption maxima corresponding to π→π* transitions characteristic of the aromatic system. thieme-connect.de The position and intensity of these bands are influenced by the substitution pattern and the solvent environment. While UV-Vis data exists for the parent 1H-indazol-5-ol and other derivatives, no specific spectra for the 1,4-dimethylated target compound could be located.

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing

Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π-stacking. semanticscholar.orgresearchgate.net Obtaining a suitable crystal of this compound would allow for the unambiguous confirmation of its molecular geometry and reveal how the molecules arrange themselves in the crystal lattice. This information is crucial for understanding its physical properties. Currently, no crystallographic data for this compound has been deposited in crystallographic databases or published in the literature.

Chiroptical Spectroscopic Methods (if applicable to chiral derivatives)

Chiroptical methods, such as Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD), are used to study chiral molecules. The parent compound, this compound, is achiral and therefore would not exhibit a chiroptical response. However, these techniques would be highly relevant for the analysis of enantiomerically pure chiral derivatives of this compound, should they be synthesized.

Theoretical and Computational Investigations of 1,4 Dimethyl 1h Indazol 5 Ol

Quantum Chemical Calculations of Electronic Structure, Stability, and Reactivity (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the molecular properties of heterocyclic compounds like 1,4-Dimethyl-1H-indazol-5-ol. arpgweb.com These methods can predict geometric parameters, electronic distribution, and reactivity descriptors.

Electronic Structure and Stability: DFT calculations are frequently used to optimize the molecular geometry and determine the electronic properties of indazole derivatives. rsc.orgresearchgate.net For this compound, the key electronic features are influenced by the indazole core and its substituents: the N1-methyl, C4-methyl, and C5-hydroxyl groups. The energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding stability and reactivity. rsc.org The HOMO-LUMO energy gap (ΔE) is a significant indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity. rsc.orgrsc.org

In related indazole systems, DFT calculations have shown that the distribution of electron density is key to their reactivity. arpgweb.com The electron-donating nature of the methyl and hydroxyl groups in this compound is expected to increase the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Molecular Electrostatic Potential (MEP) surface analysis, a common output of these calculations, would visualize the electron-rich and electron-poor regions of the molecule. For this compound, the oxygen of the hydroxyl group and the N2 nitrogen atom of the indazole ring are anticipated to be the most electron-rich sites, representing likely centers for hydrogen bonding and electrophilic interactions. rsc.org

Reactivity Descriptors: Global reactivity descriptors derived from HOMO and LUMO energies, such as electronegativity (χ), chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω), can be calculated to quantify the molecule's reactivity. rsc.orgresearchgate.net These parameters provide a theoretical framework for predicting how the molecule will behave in chemical reactions. For instance, the Fukui function can be calculated to identify the specific atomic sites most susceptible to nucleophilic, electrophilic, or radical attack. arpgweb.comnih.gov

Table 1: Representative Global Reactivity Descriptors Calculated for Indazole Derivatives using DFT (Note: This data is illustrative, based on findings for related indazole compounds, not this compound itself.)

| Parameter | Symbol | Formula | Typical Calculated Value Range (eV) |

| HOMO Energy | EHOMO | - | -6.0 to -7.5 |

| LUMO Energy | ELUMO | - | -1.0 to -2.5 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.0 to 5.5 |

| Ionization Potential | I | -EHOMO | 6.0 to 7.5 |

| Electron Affinity | A | -ELUMO | 1.0 to 2.5 |

| Electronegativity | χ | (I+A)/2 | 3.5 to 5.0 |

| Chemical Hardness | η | (I-A)/2 | 2.0 to 2.75 |

| Electrophilicity Index | ω | μ²/2η | 1.0 to 2.5 |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (pre-clinical context)

Molecular docking and molecular dynamics (MD) simulations are indispensable computational techniques in drug discovery for predicting how a ligand, such as this compound, might interact with a biological target. nih.gov Numerous studies have employed these methods to investigate indazole derivatives as inhibitors of various proteins, including kinases, Hypoxia-Inducible Factor 1-alpha (HIF-1α), and histone deacetylases (HDACs). nih.govnih.govmdpi.com

Molecular Docking: Docking simulations would place this compound into the binding site of a target protein to predict its preferred binding orientation and affinity, typically measured as a docking score or binding energy. researchgate.net The interactions are then analyzed, identifying key hydrogen bonds, hydrophobic interactions, and π-π stacking. For this compound, the C5-hydroxyl group would be a prime candidate for forming hydrogen bonds with polar residues in a binding pocket. The indazole ring can participate in π-π stacking with aromatic residues like phenylalanine or tyrosine, while the methyl groups can engage in hydrophobic interactions. mdpi.com Studies on other indazoles have shown that the N2 atom of the indazole ring frequently acts as a hydrogen bond acceptor. tandfonline.com

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be performed to assess the stability of the predicted ligand-protein complex over time. longdom.org An MD simulation tracks the movements of all atoms in the system, providing insights into the flexibility of the complex and the durability of the interactions observed in docking. nih.govjmaterenvironsci.com Stable hydrogen bonds and consistent ligand positioning throughout the simulation would lend confidence to the predicted binding mode. mdpi.com These simulations are crucial for understanding the dynamic nature of ligand-receptor recognition. researchgate.net

Table 2: Illustrative Molecular Docking Results for Indazole Derivatives Against Various Protein Targets (Note: This table presents example data from published studies on different indazole compounds to demonstrate the application of the technique.)

| Indazole Derivative Class | Protein Target (PDB ID) | Key Interacting Residues | Binding Energy (kcal/mol) |

| HIF-1α Inhibitors | HIF-1α | Tyr248, Lys273, Val268 | -6.5 to -7.5 researchgate.net |

| HDAC Inhibitors | HDAC (6CE6) | ILE1122, PRO1123 | -7.9 to -9.3 nih.gov |

| Kinase Inhibitors | JAK3, ROCK1 | Not Specified | > -7.0 mdpi.com |

Prediction and Correlation of Spectroscopic Parameters with Experimental Data

Computational methods, primarily DFT, can accurately predict spectroscopic data such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. researchgate.net These theoretical predictions are invaluable for confirming molecular structures and interpreting experimental spectra.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts (¹H and ¹³C). acs.org For this compound, calculations would predict the chemical shifts for each proton and carbon atom. The results would be influenced by the electronic environment created by the substituents. For instance, the electron-donating hydroxyl group at C5 would be expected to cause an upfield shift (lower ppm) for the aromatic protons and carbons of the benzene (B151609) ring portion compared to unsubstituted indazole. The chemical shifts of the two methyl groups (N1-CH₃ and C4-CH₃) would also be distinct and predictable. Comparing calculated and experimental spectra is a powerful method for structural verification. arpgweb.com Studies have noted that the ¹³C NMR signal for a 1-methyl indazole appears at a different chemical shift than that for a 2-methyl indazole, providing a clear way to distinguish isomers. jmchemsci.com

IR Spectroscopy: Theoretical IR spectra can be calculated by determining the vibrational frequencies of the molecule. core.ac.uk The predicted frequencies and their corresponding intensities can be compared with experimental FT-IR data. For this compound, characteristic vibrational modes would include the O-H stretch of the hydroxyl group, C-H stretches of the aromatic and methyl groups, C=C and C=N stretching within the ring system, and N-H bending (if any tautomers were present). Comparing theoretical and experimental vibrational frequencies helps in the assignment of spectral bands to specific molecular motions. core.ac.uk

Tautomerism and Isomerism Analysis (e.g., 1H- and 2H-indazole tautomers)

The indazole ring system can theoretically exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, which differ in the position of the hydrogen atom on the pyrazole (B372694) ring. nih.gov Numerous theoretical and experimental studies have concluded that the 1H-indazole tautomer is generally more thermodynamically stable than the quinonoid 2H-indazole form due to its greater aromatic character. beilstein-journals.orgresearchgate.netbeilstein-journals.orgthieme-connect.de The energy difference is typically estimated to be between 3.6 and 5.3 kcal/mol in the gas phase. researchgate.netresearchgate.net

For this compound, the presence of a methyl group on the N1 nitrogen atom precludes the possibility of the common prototropic tautomerism between the N1 and N2 positions. The structure is "locked" as a 1H-indazole derivative. Therefore, a computational analysis of tautomerism for this specific molecule would focus on confirming the high stability of this N-alkylated form compared to its hypothetical 2H-isomer (2,4-Dimethyl-2H-indazol-5-ol). DFT calculations would invariably show the 1H-substituted isomer to be significantly lower in energy, confirming it as the overwhelmingly predominant, if not exclusive, isomer. beilstein-journals.org While some substituted indazoles can be stabilized as 2H tautomers through specific intra- or intermolecular hydrogen bonds, this is not a likely scenario for the title compound. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are statistical tools used to correlate the chemical structure of compounds with their biological activity or physical properties, respectively. tandfonline.com These models are essential for designing new molecules with enhanced potency or desired properties.

For a series of indazole analogues that includes this compound, a QSAR study would involve calculating a set of molecular descriptors (e.g., electronic, steric, hydrophobic) for each compound and then using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a mathematical model that relates these descriptors to their measured biological activity (e.g., IC₅₀). nih.govlongdom.org

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), generate contour maps that visualize the regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity. nih.gov For example, a QSAR study on indazole-based HIF-1α inhibitors revealed that bulky groups at certain positions could enhance activity, while they might decrease it at others. tandfonline.com Such a model could be used to predict the activity of this compound and guide the synthesis of more potent analogues by suggesting modifications to its structure.

Table 3: Example of Statistical Parameters from a 3D-QSAR Study on Indazole Derivatives (Note: These parameters are from a representative study on HIF-1α inhibitors and illustrate the statistical validation of a QSAR model.)

| Parameter | Description | Typical Value |

| q² | Cross-validated correlation coefficient | > 0.5 (Good) |

| r² | Non-cross-validated correlation coefficient | > 0.6 (Good) |

| F-value | Fisher test value | High values indicate statistical significance |

| p-value | Probability value | < 0.05 (Statistically significant) |

| RMSE | Root Mean Square Error | Low values indicate better predictive ability |

Biological Activity and Mechanistic Studies of 1,4 Dimethyl 1h Indazol 5 Ol Pre Clinical, in Vitro/in Vivo Models, Excluding Clinical Human Data, Dosage, Safety, and Adverse Effects

In Vitro Assays for Target Identification and Biological Efficacy

Enzyme Inhibition and Activation Studies (e.g., FGFR, IDO1, DNA gyrase)

The 1H-indazole nucleus serves as a critical pharmacophore for a variety of enzyme inhibitors. nih.gov

Fibroblast Growth Factor Receptor (FGFR) Inhibition: Several studies have identified 1H-indazole derivatives as potent inhibitors of FGFRs, a family of receptor tyrosine kinases often dysregulated in cancer. nih.gov A series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives were evaluated for their inhibitory potential against FGFR1. nih.gov One compound from this series demonstrated significant enzymatic inhibition with a half-maximal inhibitory concentration (IC₅₀) of 69.1 ± 19.8 nM. nih.gov Another study employing fragment-led de novo design discovered 1H-indazole-based compounds that inhibited FGFR1-3 in the micromolar to sub-micromolar range. nih.gov For instance, one of the most active inhibitors identified showed IC₅₀ values of 2.0 ± 0.4 µM, 0.8 ± 0.3 µM, and 4.5 ± 1.6 µM against FGFR1, FGFR2, and FGFR3, respectively. nih.gov

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition: IDO1 is a heme-containing enzyme that has emerged as a significant target in cancer immunotherapy. The 1H-indazole scaffold is a key feature in several potent IDO1 inhibitors. nih.gov A series of 1,3-dimethyl-6-amino indazole derivatives were designed as IDO1 inhibitors, with one compound, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine, showing remarkable suppression of IDO1 expression in a concentration-dependent manner. nih.gov Other research on 1H-indazole derivatives with substituents at the 4- and 6-positions also yielded compounds with significant IDO1 inhibitory activity; one such derivative displayed an IC₅₀ value of 5.3 µM. nih.gov

No specific data on the inhibition of DNA gyrase by 1,4-Dimethyl-1H-indazol-5-ol or its close analogs were identified in the reviewed literature.

Table 1: In Vitro Enzyme Inhibition by Indazole Derivatives

| Compound Class | Target Enzyme | IC₅₀ Value | Reference |

|---|---|---|---|

| 6-(substituted)-1H-indazole | FGFR1 | 69.1 ± 19.8 nM | nih.gov |

| 1H-indazole derivative | FGFR1 | 2.0 ± 0.4 µM | nih.gov |

| 1H-indazole derivative | FGFR2 | 0.8 ± 0.3 µM | nih.gov |

| 1H-indazole derivative | FGFR3 | 4.5 ± 1.6 µM | nih.gov |

| 4,6-disubstituted-1H-indazole | IDO1 | 5.3 µM | nih.gov |

| 3-substituted-1H-indazole | IDO1 | 720 nM | nih.gov |

Receptor Binding Affinity and Selectivity Profiling (e.g., 5-HT2, CCR4)

Indazole derivatives have been shown to interact with various receptors, including serotonin (B10506) (5-HT) receptors. taylorandfrancis.com For example, certain C(3)-monosubstituted indazoles have been evaluated as 5-HT₄ receptor agonists. More specifically, some indazole derivatives act as 5-HT₃ receptor antagonists. nih.govtaylorandfrancis.com

While direct data for this compound is limited, research on structurally similar compounds provides insight. For instance, an analog, 1-((S)-2-aminopropyl)-1H-indazol-6-ol, was identified as a potent 5-HT₂ receptor agonist with a half-maximal effective concentration (EC₅₀) of 42.7 nM. This compound demonstrated high selectivity for 5-HT₂ receptors over other serotonin receptor subtypes.

Information regarding the binding affinity of this compound or its direct analogs for the CCR4 receptor was not found in the available preclinical studies.

Cell-Based Phenotypic Screening for Cellular Processes (e.g., proliferation, apoptosis, cell cycle arrest)

The antiproliferative effects of indazole derivatives have been extensively documented across various human cancer cell lines. nih.gov

Antiproliferative Activity: A synthesized series of 1H-indazole-3-amine derivatives was tested against a panel of human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2). nih.gov One particular compound, designated 6o, showed a promising inhibitory effect on the K562 cell line with an IC₅₀ value of 5.15 µM. nih.govdntb.gov.ua Furthermore, N-methyl-3-aryl indazole derivatives have demonstrated cytotoxic activity against HCT-116 and MDA-MB-231 cell lines. mdpi.com

Apoptosis and Cell Cycle Arrest: Mechanistic studies have revealed that the cytotoxic effects of certain indazole compounds are mediated through the induction of apoptosis and cell cycle arrest. nih.gov For example, compound 6o was found to induce apoptosis in K562 cells in a dose-dependent manner. nih.gov When K562 cells were treated with this compound, the total apoptosis rates increased significantly with concentration. nih.gov The compound was also shown to affect the cell cycle. nih.gov In a separate study, another indazole derivative, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine, was found to induce apoptosis in hypopharyngeal carcinoma (FaDu) cells. nih.gov

Table 2: Antiproliferative Activity of Selected Indazole Derivatives

| Compound ID/Class | Cell Line | IC₅₀ Value | Effect | Reference |

|---|---|---|---|---|

| Compound 6o | K562 (Leukemia) | 5.15 µM | Inhibition of proliferation | nih.govdntb.gov.ua |

| N-methyl-3-aryl indazole (5c) | HCT-116 (Colon) | < 64 µg/mL | Inhibition of proliferation | mdpi.com |

| N-methyl-3-aryl indazole (5c) | MDA-MB-231 (Breast) | < 59 µg/mL | Inhibition of proliferation | mdpi.com |

| Indazole-3-amine derivative | A549 (Lung) | - | Evaluated | nih.gov |

| Indazole-3-amine derivative | PC-3 (Prostate) | - | Evaluated | nih.gov |

| Indazole-3-amine derivative | Hep-G2 (Hepatoma) | - | Evaluated | nih.gov |

| Compound 7 | FaDu (Hypopharyngeal) | - | Induces apoptosis | nih.gov |

Exploration of Molecular Mechanisms and Signaling Pathways

Investigations into the molecular mechanisms of indazole derivatives have revealed their ability to modulate key signaling pathways involved in cell growth and survival.

One study demonstrated that the antitumor activity of a 1H-indazole-3-amine derivative (compound 6o) was potentially mediated by inhibiting Bcl2 family members and affecting the p53/MDM2 pathway. nih.govdntb.gov.ua The Bcl2 family of proteins are crucial regulators of apoptosis, while the p53/MDM2 interaction is a key checkpoint in cell cycle control and tumor suppression.

Furthermore, the compound N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine was found to selectively activate extracellular signal-regulated kinases (ERK) within the mitogen-activated protein kinase (MAPK) pathway in FaDu cells. nih.gov The MAPK/ERK pathway is a critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and survival.

Research on other indazole-based compounds has shown inhibition of the PI3K/Akt signaling pathway. ucsf.edu The PI3K/Akt pathway is a central regulator of cell survival and growth, and its dysregulation is a common feature in many cancers. ucsf.edu

In Vivo Efficacy Studies in Pre-clinical Animal Models (explicitly non-human and excluding safety/toxicity profiles)

The therapeutic potential of indazole derivatives has been evaluated in several non-human, preclinical animal models.

In an in vivo model of inflammation, indazole and its derivatives demonstrated significant, dose-dependent, and time-dependent inhibition of carrageenan-induced hind paw edema in rats. researchgate.net The study suggested that the anti-inflammatory effect may be attributed to the inhibition of cyclooxygenase-2 and pro-inflammatory cytokines. researchgate.net

A study on a 1H-indazol-6-ol analog showed potent ocular hypotensive activity in conscious ocular hypertensive monkeys. This effect, which is relevant for glaucoma models, appeared to be mediated locally rather than through a central nervous system mechanism.

Structure-Activity Relationship (SAR) Analysis of this compound Analogs and Derivatives

Structure-activity relationship (SAR) studies provide valuable insights into how the chemical structure of indazole derivatives influences their biological activity. nih.govmdpi.com

For IDO1 inhibition, SAR analysis of 1H-indazole derivatives indicated that substituent groups at both the 4- and 6-positions of the indazole scaffold play a crucial role. nih.gov For another series, the presence of the 1H-indazole ring and a suitably substituted carbohydrazide (B1668358) moiety at the C3-position was critical for strong inhibitory activity. nih.gov

In the context of anticancer activity, SAR studies of 1H-indazole-3-amine derivatives revealed that substituents at the C-5 position of the indazole ring are important for cytotoxic potential. nih.gov Another study on N-methyl-3-aryl indazoles showed that these N-methylated compounds generally exhibit higher cytotoxic activity against HCT-116 and MDA-MB-231 cell lines compared to their non-methylated 3-aryl substituted indazole counterparts. mdpi.com

Regarding inhibitors of human GSK-3, it was found that a methyl group at the 5-position of the indazole ring resulted in lower activity compared to methoxy (B1213986) derivatives, highlighting the importance of this specific substitution for potency. nih.gov

Positional and Substituent Effects on Biological Potency

The biological potency of indazole derivatives is critically dependent on the nature and position of substituents on the bicyclic ring system. nih.gov The specific arrangement of the 1-methyl, 4-methyl, and 5-hydroxyl groups on the this compound core suggests a tailored profile based on established SAR principles.

The N-1 position of the indazole ring is a key point for molecular interaction and can significantly influence potency. Studies on various indazole series have shown that N-1 substitution is essential for certain biological activities. For instance, research on 2-(1-Methyl-1H-indazol-5-yl)-N-arylisonicotinamide analogues identified potent antiproliferative activity, underscoring the importance of the 1-methyl-indazol-5-yl core in designing anticancer agents. researchgate.net The N-1 methyl group fixes the tautomeric form to the more thermodynamically stable 1H-indazole, which is crucial for consistent biological activity. nih.gov

Substitution on the benzene (B151609) portion of the indazole ring also plays a pivotal role in modulating biological effects. The presence of a methyl group at the C-4 position likely influences the compound's steric and electronic properties, which can affect binding affinity and selectivity for specific biological targets. For example, the introduction of a bromine atom at the C-4 position has been shown to yield potent inhibitors of neuronal nitric oxide synthase (nNOS). While a methyl group differs electronically from a halogen, its placement at C-4 is expected to similarly modulate target interaction.

The 5-hydroxyl group is a significant functional feature. Its ability to act as a hydrogen bond donor is a critical factor in molecular recognition by protein targets such as kinases. In studies of N-(1-(2-chloropyrimidin-4-yl)-1H-indazol-5-yl) derivatives, the nature of the substituent at the 5-position was found to be a determinant of antibacterial and antifungal potential. researchgate.net Replacing a larger group with a small hydroxyl moiety would fundamentally alter the compound's pharmacological profile, potentially favoring interaction with different biological targets.

| Position | Substituent | Observed Effect on Biological Activity | Reference Compound Class |

|---|---|---|---|

| N-1 | Methyl | Considered essential for fixing the tautomer and contributes to potency in certain anticancer agents. | 2-(1-Methyl-1H-indazol-5-yl)-N-arylisonicotinamides researchgate.net |

| N-1 | Substituted Benzyl Groups | Essential for antispermatogenic activity. | Indazol-3-carboxylic acids |

| C-3 | Suitably substituted carbohydrazide | Crucial for potent IDO1 enzyme inhibition. | 3-substituted 1H-indazoles nih.gov |

| C-4 | Bromine | Leads to potent inhibition of neuronal nitric oxide synthase (nNOS). | 4-Bromo-1H-indazole |

| C-5 | Nitro | Serves as a key moiety in derivatives with notable anticancer and antioxidant activity. | 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamides longdom.org |

| C-7 | Nitro / Methoxy | Identified as potent inhibitors of nitric oxide synthase (NOS). | 7-Nitroindazole / 7-Methoxyindazole |

Molecular Simplification and Hybridization Strategies for Lead Optimization

Lead optimization in drug discovery often involves strategic structural modifications to enhance potency, selectivity, and pharmacokinetic properties. Molecular simplification and hybridization are two key approaches that have been successfully applied to the indazole scaffold. nih.govresearchgate.net

Molecular Simplification is a strategy aimed at reducing a molecule's structural complexity to identify the core pharmacophore responsible for its biological activity. nih.gov This can lead to compounds with improved physicochemical properties and easier synthetic accessibility. For example, in the development of anticandidal agents, complex 2,3-diphenyl-2H-indazole derivatives were systematically simplified. This process revealed that a less complex 3-phenyl-1H-indazole scaffold not only retained but, in some cases, improved the antifungal activity against various Candida strains. nih.gov In this context, a molecule like this compound could be viewed as a highly simplified, yet functionally rich, scaffold that could serve as a starting point for building targeted inhibitors.

Molecular Hybridization , in contrast, involves the rational design of a new chemical entity by combining two or more pharmacophoric units from different bioactive molecules. nih.gov The goal is to create a hybrid compound with a synergistic or dual-acting therapeutic profile. researchgate.net This strategy has been applied to indazole derivatives to develop potent dual inhibitors. For instance, hybrid molecules combining the indazole scaffold with a thiadiazole moiety have been synthesized and evaluated as dual inhibitors of thymidine (B127349) phosphorylase and α-glucosidase, showing significant therapeutic potential. researchgate.net A hypothetical hybridization strategy for this compound could involve linking a known pharmacophore (e.g., from another kinase inhibitor) to its 5-hydroxyl position to create a novel agent with enhanced or dual-target activity.

| Strategy | Description | Example from Indazole Chemistry | Potential Application to this compound |

|---|---|---|---|

| Molecular Simplification | Reducing structural complexity to identify the minimal pharmacophore and improve drug-like properties. nih.gov | Simplification of 2,3-diphenyl-2H-indazoles to more active 3-phenyl-1H-indazoles for anticandidal activity. nih.gov | The compound itself represents a simplified scaffold; it could be a target derived from a more complex lead. |

| Molecular Hybridization | Covalently linking two or more distinct pharmacophores to create a single molecule with synergistic or multi-target activity. researchgate.net | Creation of indazole-thiadiazole hybrids as dual inhibitors of thymidine phosphorylase and α-glucosidase. researchgate.net | The 5-hydroxyl group could serve as an attachment point for another pharmacophore to create a novel hybrid drug. |

Advanced Applications of 1,4 Dimethyl 1h Indazol 5 Ol in Research and Technology Excluding Clinical Human Applications

Development as Chemical Probes for Biological Systems

There is no specific information available in the reviewed scientific literature regarding the development or use of 1,4-Dimethyl-1H-indazol-5-ol as a chemical probe for biological systems.

Integration into Functional Materials (e.g., organic electronics, luminescent materials)

No research articles or patents were identified that describe the integration of this compound into functional materials such as organic electronics or luminescent materials.

Role in Advanced Analytical and Chemo-sensing Reagents

There is no documented use of this compound as an advanced analytical or chemo-sensing reagent in the scientific literature.

Future Directions and Emerging Research Avenues for 1,4 Dimethyl 1h Indazol 5 Ol

Discovery of Novel and Efficient Synthetic Routes

The development of novel and efficient synthetic methodologies is paramount for facilitating the exploration of 1,4-Dimethyl-1H-indazol-5-ol and its derivatives. While classical methods for indazole synthesis exist, modern organic chemistry offers a toolkit of advanced strategies that could significantly improve yield, reduce step count, and enhance substrate scope.

Future synthetic research should focus on:

C-H Activation/Annulation: Transition-metal-catalyzed C-H activation has emerged as a powerful tool for constructing heterocyclic rings. researchgate.net Research into rhodium and copper-catalyzed C-H activation and C-N/N-N coupling could provide direct and atom-economical routes to the indazole core. nih.gov

Palladium-Catalyzed Cross-Coupling: Methods like the Suzuki-Miyaura and Buchwald-Hartwig reactions are invaluable for introducing diversity to the indazole scaffold. nbinno.com Applying these to precursors of this compound could streamline the synthesis of analogs.

Flow Chemistry and Microwave-Assisted Synthesis: These technologies can accelerate reaction times, improve yields, and allow for safer handling of reactive intermediates. Adapting existing batch syntheses of substituted indazoles to continuous flow or microwave-assisted protocols could enable rapid library generation for screening.

One-Pot Procedures: The development of one-pot domino reactions, which combine multiple synthetic steps without isolating intermediates, represents a significant advancement in efficiency. mdpi.com Designing a one-pot synthesis for this compound from simple starting materials is a key goal. organic-chemistry.org

| Synthetic Method | Key Features | Potential Advantage for this compound |

|---|---|---|

| Transition-Metal-Catalyzed C-H Activation | Direct functionalization of C-H bonds, high atom economy. researchgate.net | More efficient and environmentally friendly route to the core structure. |

| Cyclization of N-sulfonylhydrazones | Utilizes readily available starting materials with copper catalysis. nih.gov | Offers a versatile and tolerant pathway to functionalized indazoles. |

| 1,3-Dipolar Cycloaddition | Involves reactions of diazo compounds with arynes. organic-chemistry.org | Provides access to diverse 3-substituted indazoles. |

| Reductive Cyclization | Often used for synthesizing indazole-containing drugs. bohrium.com | A reliable method for constructing the bicyclic ring system. |

Identification of Untapped Biological Targets and Mechanistic Insights

Indazole derivatives are known to interact with a wide array of biological targets, demonstrating their versatility as a "privileged scaffold" in drug discovery. nih.gov Many indazole-based compounds function as kinase inhibitors, targeting enzymes like VEGFR-2, FGFR, and EGFR, which are crucial in cancer progression. nih.govnih.gov However, the specific biological activities of this compound remain largely unexplored.

A critical future direction is the systematic screening of this compound against diverse biological targets to uncover novel therapeutic potential. Key areas for investigation include:

Kinase Profiling: Comprehensive screening against a broad panel of human kinases could identify novel inhibitory activities. Indazole derivatives have shown promise against targets such as phosphoinositide-dependent kinase-1 (PDK1) and anaplastic lymphoma kinase (ALK). nih.gov

Epigenetic Targets: Exploring activity against enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs) or methyltransferases, could open new therapeutic avenues.

GPCR Modulation: Investigating the interaction of this compound with G-protein coupled receptors is another promising, yet underexplored, area.

Mechanism of Action Studies: For any identified biological activity, detailed mechanistic studies will be crucial. This includes understanding how the compound binds to its target, its effect on downstream signaling pathways, and its cellular consequences, such as apoptosis or cell cycle arrest. researchgate.netrsc.org

| Target Class | Specific Examples | Associated Disease Area |

|---|---|---|

| Tyrosine Kinases | VEGFR, EGFR, FGFR, FLT3, AXL. nih.govnih.govtandfonline.comnih.gov | Cancer |

| Serine/Threonine Kinases | Aurora Kinase, ERK1/2, ULK1, PLK4. nih.gov | Cancer, Neurodegeneration |

| Immuno-oncology Targets | Indoleamine 2,3-dioxygenase (IDO1). nih.govnih.gov | Cancer |

| Receptors | Glucagon Receptor (GCGR), CC-Chemokine Receptor 4 (CCR4). acs.orgnih.gov | Diabetes, Inflammatory diseases |

| Nitric Oxide Synthases | nNOS, iNOS. nih.gov | Inflammation, Neurological disorders |

Rational Design of Next-Generation Analogs with Enhanced Specificity and Activity

Once initial biological activities are identified, the rational design of next-generation analogs based on the this compound scaffold will be essential for optimizing therapeutic properties. This process involves a deep understanding of structure-activity relationships (SAR), where systematic modifications to the molecule are correlated with changes in biological activity. nih.govnih.gov

Future research should employ a structure-based drug design approach:

SAR Exploration: Systematically modifying the substituents on the indazole ring is crucial. For other indazoles, it has been shown that substitutions at various positions can dramatically influence potency and selectivity. nih.govacs.org For this compound, key modifications could include altering the N1-methyl group, functionalizing the C4-methyl group, and derivatizing the C5-hydroxyl group.

Improving Pharmacokinetics: Analogs should be designed to improve properties like solubility, metabolic stability, and oral bioavailability. For instance, introducing polar groups or specific side chains can enhance aqueous solubility. mdpi.com

Enhancing Target Specificity: To minimize off-target effects, analogs should be designed to interact specifically with the desired biological target. High-resolution structural data, such as X-ray crystallography of the compound bound to its target, can provide invaluable insights for designing more selective inhibitors. nih.gov

Synergistic Applications in Interdisciplinary Research Fields

The utility of the indazole scaffold is not limited to pharmaceuticals. The unique photophysical and chemical properties of these heterocycles make them attractive candidates for applications in materials science and chemical biology.

Emerging interdisciplinary avenues for this compound include:

Chemical Probes: If a specific biological target is identified, analogs of this compound could be developed as chemical probes. By attaching fluorescent tags or affinity labels, these probes can be used to study the localization, dynamics, and function of their target proteins within living cells.

Organic Electronics: Heterocyclic compounds are fundamental components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The electron-rich nature of the indazole ring suggests that derivatives of this compound could be investigated as novel materials for these applications.

Sensors and Imaging Agents: The indazole scaffold could be incorporated into molecules designed as fluorescent sensors for specific ions or biomolecules, leveraging changes in fluorescence upon binding.

Computational-Guided Discovery and Optimization of Indazole Derivatives

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, offering the ability to predict molecular properties and interactions, thereby accelerating the design-synthesize-test cycle. longdom.org

For this compound, computational approaches will be vital for:

Virtual Screening: In silico screening of large compound libraries against known protein structures can help prioritize experimental testing and identify potential biological targets for the indazole scaffold. biotech-asia.org

Molecular Docking: Docking studies can predict the binding mode and affinity of this compound and its analogs to a target protein. nih.gov This information is crucial for understanding SAR and guiding the rational design of more potent and selective compounds. tandfonline.comnih.gov

ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed analogs before they are synthesized. biotech-asia.org This allows for the early identification of compounds with potentially poor pharmacokinetic profiles, saving significant time and resources.

Fragment-Based Design: This approach uses computational methods to identify small molecular fragments that bind to a target and then elaborates or links them to create more potent lead compounds. nih.govnih.gov The indazole core itself can be considered a key fragment for building novel inhibitors. nih.gov

By systematically pursuing these future research directions, the scientific community can fully elucidate the therapeutic and technological potential of this compound, paving the way for the development of next-generation medicines and materials.

Q & A

Q. Q1. What are the optimal synthetic routes for 1,4-Dimethyl-1H-indazol-5-ol, and how can reaction yields be improved?

Methodological Answer: The compound can be synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, similar to indole-triazole derivatives in and . Key steps include:

- Solvent system : Use PEG-400:DMF (2:1) for improved solubility and reaction efficiency .

- Catalyst : Optimize CuI loading (e.g., 1.15–1.16 g per 5–8 mmol substrate) under inert conditions to minimize side reactions .

- Workup : Extract with ethyl acetate, dry over Na₂SO₄, and purify via flash chromatography (70:30 EtOAc:hexane) .

Q. Yield Optimization :

Q. Example Data :

| Parameter | Value () | Value () |

|---|---|---|

| Reaction Time | 12 h | 12 h |

| Yield | 30% | 35% |

| Purity (TLC Rf) | 0.49 | 0.33 |

Structural Confirmation

Q. Q2. How can researchers resolve ambiguities in NMR assignments for this compound?

Methodological Answer:

- 1H/13C NMR Analysis : Compare chemical shifts with structurally related indazole derivatives. For example:

- Methyl groups on the indazole ring typically resonate at δ 2.5–3.9 ppm (1H) and 26–27 ppm (13C) .

- Hydroxyl protons (e.g., -OH at C5) may appear as broad singlets around δ 8.5–9.0 ppm in DMSO-d₆ .

- HRMS Validation : Confirm molecular ion peaks (e.g., [M+H]+) with theoretical m/z values (e.g., ±0.002 ppm accuracy) .

Q. Common Pitfalls :

- Overlapping signals in aromatic regions (δ 6.5–8.5 ppm) can be deconvoluted using 2D NMR (COSY, HSQC) .

Advanced: Structure-Activity Relationship (SAR) Studies

Q. Q3. How do substituent positions (e.g., methyl groups) influence the bioactivity of this compound?

Methodological Answer:

Q. Key Observations :

- Methyl groups at N1 and C4 may enhance steric hindrance, reducing binding to hydrophobic enzyme pockets .

- Hydroxyl groups at C5 are critical for hydrogen bonding in antioxidant mechanisms .

Computational Modeling

Q. Q4. What computational tools are recommended for modeling the crystal structure of this compound?

Methodological Answer:

Q. Case Study :

Data Contradictions & Reproducibility

Q. Q5. How should researchers address discrepancies in reported synthetic yields or spectral data?

Methodological Answer:

- Root-Cause Analysis :

- Reproducibility Framework :

Advanced: Mechanistic Studies

Q. Q6. What experimental designs can elucidate the reaction mechanism of this compound synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.